The Discovery and Development of the EZH2 Inhibitor Tazemetostat: A Technical Guide
The Discovery and Development of the EZH2 Inhibitor Tazemetostat: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1][3]
This technical guide provides a comprehensive overview of the discovery and development of a potent and selective EZH2 inhibitor, Tazemetostat (formerly EPZ-6438). While the initial query sought information on "EZH2-IN-8," a thorough search of scientific literature and public databases did not yield specific information for a compound with that designation. Therefore, this guide will focus on the well-characterized and clinically approved EZH2 inhibitor, Tazemetostat, as a representative example of a successful drug discovery and development campaign in this class.
Discovery and Synthesis
Tazemetostat was discovered by Epizyme, Inc. through a proprietary drug discovery platform.[4] The chemical structure of Tazemetostat is (N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4′-(morpholinomethyl)-[1,1′-biphenyl]-3-carboxamide).[4] The development of Tazemetostat involved a lead optimization process to enhance its potency, selectivity, and pharmacokinetic properties.[5]
Mechanism of Action
Tazemetostat is a potent and selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[6] It targets both wild-type and mutant forms of EZH2.[4] By binding to the SAM-binding pocket of EZH2, Tazemetostat prevents the transfer of a methyl group to histone H3 at lysine 27.[6] This inhibition of EZH2's methyltransferase activity leads to a global reduction in H3K27me3 levels, resulting in the derepression of PRC2 target genes.[4] The reactivation of these silenced genes, which often include tumor suppressors, can lead to the inhibition of cancer cell proliferation and induction of apoptosis.[7]
Data Presentation
Biochemical Activity
| Parameter | Value | Reference |
| Ki (cell-free) | 2.5 nM | [6][8] |
| IC50 (cell-free, wild-type EZH2) | 11 nM | [6][8] |
| IC50 (cell-free, mutant EZH2) | 2 - 38 nM | [6] |
| Selectivity vs. EZH1 | 35-fold | [8] |
| Selectivity vs. other HMTs | >4,500-fold | [8] |
Cellular Activity
| Cell Line | EZH2 Status | IC50 (Proliferation) | Reference |
| SMARCB1-deleted MRT cell lines | Wild-type | 32 nM - 1000 nM | [8] |
| Lymphoma cell lines | Mutant/Wild-type | 9 nM (H3K27 methylation) | [4] |
Pharmacokinetics (Human)
| Parameter | Value | Reference |
| Bioavailability | 33% | [9] |
| Time to Peak (Tmax) | 1-2 hours | [9] |
| Half-life (t1/2) | 3.1 hours | [9] |
| Protein Binding | 88% | [9][10] |
| Metabolism | Primarily by CYP3A4 | [11] |
| Excretion | 79% in feces, 15% in urine | [9] |
Experimental Protocols
EZH2 Biochemical Assay (Scintillation Proximity Assay)
This protocol describes a common method to assess the enzymatic activity of EZH2 and the inhibitory potential of compounds like Tazemetostat.
Materials:
-
Recombinant PRC2 complex (containing EZH2, EED, SUZ12)
-
S-[3H]-adenosyl-L-methionine ([3H]-SAM)
-
Unlabeled S-adenosyl-L-methionine (SAM)
-
Histone H3 (1-21) peptide substrate, biotinylated
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 20 mM BICINE, pH 7.6, 1 mM DTT, 0.002% Tween-20, 0.005% BSA)
-
Test compound (Tazemetostat)
-
Microplates (384-well)
-
Scintillation counter
Procedure:
-
Prepare a solution of the PRC2 complex in assay buffer.
-
Prepare serial dilutions of the test compound (Tazemetostat) in DMSO and then in assay buffer.
-
Add the PRC2 complex solution to the wells of the microplate.
-
Add the test compound dilutions to the appropriate wells. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for compound binding to the enzyme.
-
Prepare a substrate mix containing the biotinylated H3 peptide, unlabeled SAM, and [3H]-SAM in assay buffer.
-
Initiate the enzymatic reaction by adding the substrate mix to all wells.
-
Incubate the plate at room temperature for a specific duration (e.g., 60-120 minutes) to allow for histone methylation.
-
Stop the reaction by adding an excess of unlabeled SAM or a specific stop solution.
-
Add a suspension of streptavidin-coated SPA beads to each well.
-
Incubate the plate for at least 30 minutes to allow the biotinylated peptide to bind to the beads.
-
Centrifuge the plates to pellet the beads.
-
Read the plates on a scintillation counter to measure the amount of [3H] incorporated into the peptide, which is proportional to EZH2 activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cellular H3K27me3 Assay (Western Blot)
This protocol outlines a method to measure the effect of an EZH2 inhibitor on the levels of H3K27me3 in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., a lymphoma or sarcoma cell line)
-
Cell culture medium and supplements
-
Test compound (Tazemetostat)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (Tazemetostat) or DMSO for a specified period (e.g., 48-96 hours).
-
Harvest the cells by scraping or trypsinization and wash with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal to determine the relative change in methylation.
Mandatory Visualization
Caption: The EZH2 signaling pathway, illustrating its role in gene silencing and cancer progression, and the mechanism of inhibition by Tazemetostat.
Caption: A simplified workflow for a scintillation proximity-based EZH2 biochemical assay.
Caption: A general workflow for assessing cellular H3K27me3 levels by Western blot.
References
- 1. Diverse involvement of EZH2 in cancer epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. probiologists.com [probiologists.com]
- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 8. selleckchem.com [selleckchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
- 11. Pharmacology and pharmacokinetics of tazemetostat - PubMed [pubmed.ncbi.nlm.nih.gov]
